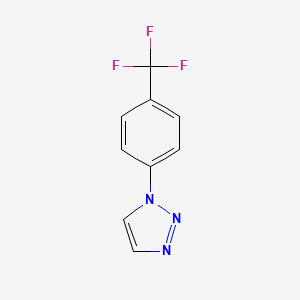![molecular formula C18H18ClF3N4O B2510767 2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775410-76-8](/img/structure/B2510767.png)
2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide" is a structurally complex molecule that features a chlorophenyl group, a trifluoromethylpyrimidinyl moiety, and a piperidinyl group linked through an acetamide bridge. This compound is related to the class of acetamides that have been studied for their potential pharmacological properties, including antiviral activities.
Synthesis Analysis
The synthesis of related acetamides typically involves the reaction of substituted pyridines with reagents such as phosgene to form chlorinated pyrimidinones . For example, 2-(acetoacetamido)pyridines have been reacted with phosgene to yield 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic routes involving chlorination and subsequent substitution reactions could be employed.
Molecular Structure Analysis
The molecular structure of related compounds shows that the pyrimidine ring tends to be inclined to the benzene ring, indicating a non-planar conformation . This non-planarity is also observed in the optimized geometry of similar molecules, where the phenyl ring and the pyrimidine ring are not coplanar . Such geometries are important as they can influence the molecule's interaction with biological targets.
Chemical Reactions Analysis
The reactivity of chlorinated pyrimidines with nucleophiles such as piperidine has been studied, showing that the chlorine atoms can be substituted at different rates . This suggests that the trifluoromethylpyrimidinyl group in the compound of interest could potentially undergo nucleophilic substitution reactions, which may be useful in further chemical modifications or in understanding its mechanism of action in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar acetamides have been characterized using vibrational spectroscopy, revealing the presence of inter and intramolecular hydrogen bonds . These hydrogen bonds are crucial for the stability of the molecule and can also affect its pharmacokinetic properties. The presence of electronegative atoms such as chlorine and fluorine can lead to hyperconjugation and rehybridization effects, which are significant in determining the molecule's reactivity and interactions .
Applications De Recherche Scientifique
GPR119 Agonist for Type 2 Diabetes Mellitus Treatment : The compound has been identified as a potent and orally active GPR119 agonist. Optimization of this molecule led to improved glucose tolerance in mice, highlighting its potential as a therapeutic agent for type 2 diabetes mellitus (Negoro et al., 2012).
Inhibitor of Acyl-CoACholesterol O-Acyltransferase-1 (ACAT-1)
: Another derivative of this compound exhibited potent inhibition of human ACAT-1 and had an increased aqueous solubility, indicating potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antibacterial Activity : Acetamide derivatives containing this molecule have shown antibacterial potential. For instance, a specific compound exhibited significant growth inhibition against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Anticancer and Anti-inflammatory Activity : Derivatives of this compound have been evaluated for anticancer and anti-inflammatory activities. Certain compounds showed selective effects on cancer cell lines and exhibited excellent anti-inflammatory activity (Ghule et al., 2013).
Vibrational Spectroscopic Analysis : The compound has been characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy, aiding in the understanding of its stereo-electronic interactions and stability (Mary et al., 2022).
Antiamoebic Activity : In a study, 6-ferrocenyl-4-aryl-2-substituted pyrimidines, a derivative of the molecule, showed significant antiamoebic activity, outperforming the standard drug metronidazole in some cases (Parveen et al., 2010).
Mécanisme D'action
Target of Action
The primary target of 2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It has been shown to provide nano-molar inhibition with up to 150-fold selectivity for PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of PKB, leading to phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c19-13-3-1-12(2-4-13)9-17(27)25-14-5-7-26(8-6-14)16-10-15(18(20,21)22)23-11-24-16/h1-4,10-11,14H,5-9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTLQTDVGXQSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)Cl)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

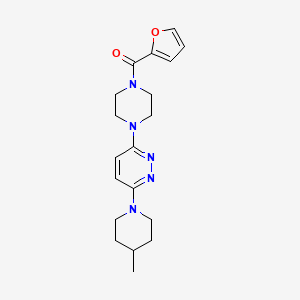
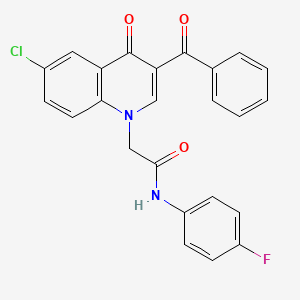
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2510686.png)
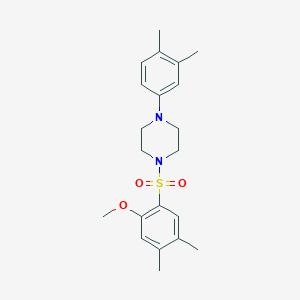
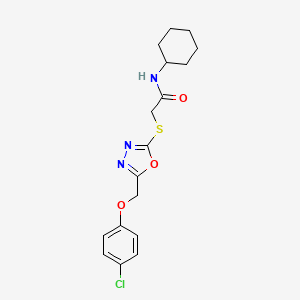
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2510693.png)
![N-cyclopropyl-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2510694.png)
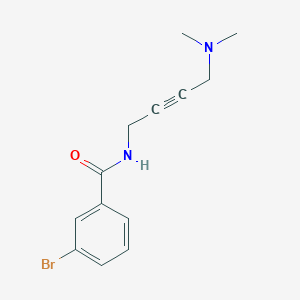
![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)
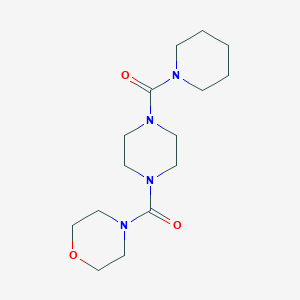
![[1-(aminomethyl)-2,3-dihydro-1H-inden-1-yl]methanol](/img/structure/B2510704.png)
